molecular formula C19H25ClN2O4S B4295621 N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide

Cat. No.: B4295621
M. Wt: 412.9 g/mol
InChI Key: ODSYFWGBTKBMKT-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound is characterized by the presence of an adamantyl group, a propyl chain, a chloro substituent, a nitro group, and a benzenesulfonamide moiety. These structural features contribute to its distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on their structure and the specific application. For example, some adamantane derivatives exhibit antiviral activity .

Safety and Hazards

The safety and hazards associated with adamantane derivatives can vary widely depending on their specific structure and use. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

The field of adamantane chemistry continues to evolve, with ongoing research into the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical transformations is also being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then subjected to further functionalization to introduce the chloro and nitro groups, as well as the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

    Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structural properties make it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian properties, and this compound may have potential therapeutic applications.

    Industry: It can be used in the development of advanced materials, such as polymers and lubricants, due to its thermal stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantyl core structure but differ in their functional groups and overall properties.

Uniqueness

N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)15-3-4-16(20)17(8-15)22(23)24/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSYFWGBTKBMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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